5-chloro-6-methyl-2-oxo-3H-pyridine-3-carboxylic acid
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Overview
Description
5-chloro-6-methyl-2-oxo-3H-pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyridinecarboxylic acid family. This compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 6th position, and a carboxylic acid group at the 3rd position of the pyridine ring. It is a derivative of pyridine with significant applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-methyl-2-oxo-3H-pyridine-3-carboxylic acid typically involves the chlorination of 6-methyl-2-oxo-3H-pyridine-3-carboxylic acid. One common method is the reaction of 6-methyl-2-oxo-3H-pyridine-3-carboxylic acid with thionyl chloride (SOCl₂) in the presence of a catalyst such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds as follows:
6-methyl-2-oxo-3H-pyridine-3-carboxylic acid+SOCl2→5-chloro-6-methyl-2-oxo-3H-pyridine-3-carboxylic acid+HCl+SO2
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-methyl-2-oxo-3H-pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Pyridine N-oxides.
Reduction: 6-methyl-2-hydroxy-3H-pyridine-3-carboxylic acid.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-6-methyl-2-oxo-3H-pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-6-methyl-2-oxo-3H-pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-methylpyridine-3-carboxylic acid: Similar structure but lacks the chlorine atom.
4-chloro-2-oxo-3H-pyridine-3-carboxylic acid: Similar structure but with the chlorine atom at a different position.
6-methyl-2-oxo-3H-pyridine-3-carboxylic acid: Lacks the chlorine atom.
Uniqueness
5-chloro-6-methyl-2-oxo-3H-pyridine-3-carboxylic acid is unique due to the presence of both the chlorine atom and the methyl group, which confer distinct chemical properties and reactivity. This combination of substituents makes it a valuable intermediate in synthetic chemistry and a compound of interest in various research fields.
Properties
Molecular Formula |
C7H6ClNO3 |
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Molecular Weight |
187.58 g/mol |
IUPAC Name |
5-chloro-6-methyl-2-oxo-3H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6ClNO3/c1-3-5(8)2-4(7(11)12)6(10)9-3/h2,4H,1H3,(H,11,12) |
InChI Key |
QQNIQVIAOFCFSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C(C=C1Cl)C(=O)O |
Origin of Product |
United States |
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